molecular formula C17H13N3Na2O6 B13846955 Balsalazide-d3DisodiumSalt

Balsalazide-d3DisodiumSalt

Cat. No.: B13846955
M. Wt: 404.30 g/mol
InChI Key: CKMOQBVBEGCJGW-TUNRQJDTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Balsalazide-d3 Disodium Salt: is a deuterated form of Balsalazide Disodium, an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. The compound is designed to deliver mesalazine (5-aminosalicylic acid) directly to the large intestine, where it exerts its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Balsalazide-d3 Disodium Salt involves several key steps:

Industrial Production Methods: The industrial production of Balsalazide-d3 Disodium Salt follows similar steps but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Balsalazide-d3 Disodium Salt undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Azoreduction: Catalyzed by bacterial enzymes in the colon.

    Hydrolysis: Can be induced using strong acids or bases.

Major Products Formed:

    Mesalazine (5-aminosalicylic acid): The active therapeutic agent.

    4-Aminobenzoyl-beta-alanine: An inert byproduct.

Scientific Research Applications

Mechanism of Action

Balsalazide-d3 Disodium Salt is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, which are involved in the inflammatory process. The molecular targets include cyclooxygenase and lipoxygenase pathways .

Properties

Molecular Formula

C17H13N3Na2O6

Molecular Weight

404.30 g/mol

IUPAC Name

disodium;3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoate

InChI

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/i5D,6D,9D;;

InChI Key

CKMOQBVBEGCJGW-TUNRQJDTSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)[O-])[2H])C(=O)[O-])O)[2H].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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